REACTION_CXSMILES
|
Br.C([N:4]([CH2:7]C)[CH2:5][CH3:6])C.[Br:9][C:10]1[CH:18]=[C:17]([O:19][CH3:20])[C:16]([OH:21])=[CH:15][C:11]=1[C:12](Cl)=[O:13]>C(Cl)Cl>[CH3:7][NH:4][CH2:5][CH2:6][C:11]1[CH:10]=[CH:18][C:17]([OH:19])=[CH:16][CH:15]=1.[CH3:7][N:4]([CH2:5][CH2:6][C:11]1[CH:10]=[CH:18][C:17]([OH:19])=[CH:16][CH:15]=1)[C:12]([C:11]1[CH:15]=[C:16]([OH:21])[C:17]([O:19][CH3:20])=[CH:18][C:10]=1[Br:9])=[O:13]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
B13-Cl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)Cl)C=C(C(=C1)OC)O
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Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for another one hr at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by mixing A12
|
Type
|
ADDITION
|
Details
|
To this A12 solution was added slowly the
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
The solid precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
the filter cake was washed with methylene chloride
|
Type
|
DISTILLATION
|
Details
|
The combined methylene chloride solution was distilled until the pot temperature
|
Type
|
CUSTOM
|
Details
|
reached 55° C
|
Type
|
ADDITION
|
Details
|
To this residue, methanol (198 g) was added
|
Type
|
CUSTOM
|
Details
|
The methanol of the resulted solution was removed by distillation until the pot temperature
|
Type
|
CUSTOM
|
Details
|
reached 70° C
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
15% NaOH/MeOH solution (460 mL) was added
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at room temperature for 12 hr
|
Duration
|
12 h
|
Type
|
DISTILLATION
|
Details
|
The solution was set for distillation until the pot temperature
|
Type
|
CUSTOM
|
Details
|
reached 75° C
|
Type
|
ADDITION
|
Details
|
To the residue was added methylene chloride (200 mL) and 1N HCl (1500 mL)
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 4 hr
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collect by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CNCCC1=CC=C(C=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C1=C(C=C(C(=C1)O)OC)Br)CCC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |